molecular formula C10H9BrFNO2 B13210972 5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B13210972
M. Wt: 274.09 g/mol
InChI Key: WXGROONBDHOZOS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(3-fluorophenyl)-1,3-oxazolidin-2-one with a brominating agent. Common brominating agents include N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to modify the oxazolidinone ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include dehalogenated compounds or reduced oxazolidinones.

Scientific Research Applications

5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly antibiotics.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one depends on its application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect. The bromomethyl and fluorophenyl groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents.

    Tedizolid: A more potent oxazolidinone antibiotic with improved pharmacokinetic properties.

    Cycloserine: An antibiotic with a different core structure but similar applications in treating bacterial infections.

Uniqueness

5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which can influence its reactivity and potential applications. These substituents may provide advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

5-(bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9BrFNO2/c11-5-9-6-13(10(14)15-9)8-3-1-2-7(12)4-8/h1-4,9H,5-6H2

InChI Key

WXGROONBDHOZOS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CBr

Origin of Product

United States

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